The compound (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide is a complex organic molecule that incorporates various functional groups, making it of interest in both synthetic and medicinal chemistry. This compound features a bromoaniline moiety, a pyrazole ring, and a cyanide group, which may contribute to its potential biological activity and reactivity.
This compound can be classified under the category of organic cyanides and is notable for its structural complexity. It is synthesized through multi-step reactions involving various organic precursors. The presence of the bromoaniline and pyrazole suggests potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
The synthesis of (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature and pH, as well as the use of solvents that facilitate the reaction without interfering with the functional groups present.
The molecular formula for this compound is with a molecular weight of approximately 336.19 g/mol. The structure consists of:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its properties or develop new derivatives.
The mechanism by which this compound exerts its biological effects (if applicable) would depend on its interactions at the molecular level:
Further studies would be necessary to elucidate these mechanisms fully.
Relevant data from spectroscopic analysis (IR, NMR) can provide additional insights into these properties.
The compound has potential applications in:
The synthesis of (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide (CAS: 477710-17-1) follows a convergent multi-step pathway, integrating distinct molecular fragments to construct its complex architecture. The core strategy employs 2-bromoaniline and 3,5-dimethylpyrazole as primary precursors, leveraging their inherent reactivity for sequential bond formation . The initial stage involves N-functionalization of 2-bromoaniline through nucleophilic attack on α-halo ketones or esters, forming an anilino-linked intermediate. Simultaneously, the 3,5-dimethylpyrazole moiety is prepared via cyclocondensation of acetylacetone with hydrazine derivatives under acidic catalysis.
The fragments are coupled through a nucleophilic acyl substitution reaction, where the pyrazole nitrogen attacks a carbonyl carbon of the bromoaniline-derived intermediate. This forms the critical amide bond (–C(O)–N–) that bridges the two heterocyclic systems. Subsequent dehydration and oxidation steps yield the ethanimidoyl backbone, setting the stage for cyanide installation. This modular approach enables independent optimization of each precursor unit, facilitating troubleshooting and scalability. Industrial-scale adaptations emphasize atom economy and reduced purification complexity, though yields remain undisclosed in commercial literature .
Table 1: Key Precursors and Their Roles in Synthesis
Precursor | Function | Derivative Intermediate |
---|---|---|
2-Bromoaniline | Electrophilic aromatic core | N-(2-bromophenyl)iminoacetate |
3,5-Dimethylpyrazole | Nucleophilic heterocycle | 1-(carboxyalkyl)-3,5-dimethylpyrazole |
Cyanide source | Terminal functionalization agent | Ethanimidoyl cyanide intermediate |
Pyrazole ring construction is pivotal for establishing the compound’s bioactive core. Two predominant cyclization methods are employed: hydrazine-mediated cyclocondensation and transition-metal-catalyzed heterocyclization. The former remains the industrial standard due to cost efficiency, reacting acetylacetone with monosubstituted hydrazines under reflux in polar protic solvents (e.g., ethanol or methanol). This method yields 3,5-dimethylpyrazole at >80% efficiency but requires rigorous moisture control to prevent hydrolysis byproducts .
Microwave-assisted cyclization offers a modern alternative, reducing reaction times from hours to minutes. By irradiating acetylacetone and methylhydrazine mixtures at 150°C in dimethylformamide, ring closure achieves near-quantitative conversion. However, scalability challenges persist due to specialized equipment needs. Metal-catalyzed approaches, though less common for this target, utilize copper(I) or palladium catalysts to assemble pyrazoles from alkynes and diazo compounds. These provide superior regioselectivity but introduce metal contamination risks, necessitating additional purification .
Critical to all methods is temperature control. Exceeding 160°C promotes dimethylpyrazole decomposition, evidenced by tar formation. Optimal protocols maintain 110–130°C, balancing reaction kinetics and stability. Post-cyclization, the pyrazole nitrogen is alkylated using chloroacetone or ethyl bromoacetate to introduce the ketone-bearing sidechain essential for downstream functionalization .
The terminal cyanide group installation presents the most synthetically challenging step, with two competing strategies: nucleophilic substitution and condensation.
Nucleophilic Substitution: This method reacts a bromo- or chloro-activated ethanimidoyl intermediate with alkali metal cyanides (NaCN or KCN). Reactions proceed in aprotic dipolar solvents like dimethylformamide at 60–80°C, exploiting the electrophilicity of the α-carbon adjacent to the pyrazole carbonyl. Yields reach 65–70%, but competing hydrolysis reduces efficiency. Side products like carboxylic acids form via water traces, necessitating anhydrous conditions .
Condensation Approach: Here, an aldehyde precursor undergoes dehydration with hydroxylamine hydrochloride or similar donors, directly generating the nitrile group. This one-pot method uses titanium tetrachloride or acetic anhydride as dehydrating agents. While minimizing purification steps, the reaction’s exothermic nature demands cryogenic control (–10 to 0°C) to avoid polymerization. Condensation achieves higher regioselectivity (>90%) but struggles with electron-deficient substrates like bromoaniline derivatives .
Table 2: Cyanide Installation Methods Compared
Parameter | Nucleophilic Substitution | Condensation |
---|---|---|
Reagents | NaCN/KCN in dimethylformamide | Hydroxylamine + TiCl₄/Ac₂O |
Temperature | 60–80°C | –10–0°C (followed by 25°C) |
Yield | Moderate (65–70%) | High (85–90%) |
Key Challenge | Competing hydrolysis | Exotherm/polymerization control |
Stereoselectivity | E-isomer preferred | E/Z mixture possible |
The stereoselectivity of both methods favors the thermodynamically stable (1E)-isomer, as confirmed by the compound’s InChI descriptor (InChI=1S/C14H12BrN5O/c1-9-7-10(2)20(19-9)14(21)13(8-16)18-17-12-6-4-3-5-11(12)15/h3-7,17H,1-2H3/b18-13+
) .
Optimizing the synthesis hinges on strategic solvent selection, catalysis, and parametric precision.
Solvent Systems: Dimethylformamide outperforms tetrahydrofuran and acetonitrile in cyanide substitution due to superior dipolarity, enhancing nucleophile solubility and intermediate stability. Cyclization steps, however, require solvent switching to protic media like methanol, facilitating byproduct removal. Binary mixtures (e.g., dimethylformamide/water 9:1) suppress hydrolysis during cyanide installation while solubilizing inorganic cyanides .
Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) boost cyanide transfer into organic phases, elevating substitution yields by 15%. Lewis acids like zinc chloride accelerate imine formation during condensation but risk complexing with pyrazole nitrogens. Industrial protocols avoid costly catalysts, instead leveraging excess reagent stoichiometry (1.5 eq cyanide donor) and high-pressure conditions to drive conversions .
Yield Enhancement Strategies:
Final yields for the integrated sequence average 40–50% across research scales. Industrial optimization focuses on reducing step count and isolating intermediates only when essential, as confirmed by process patents for analogous molecules [5].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1